REACTION_SMILES
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[BH4-:34].[CH3:20][CH2:21][N:22]([CH2:23][CH3:24])[CH2:25][CH3:26].[CH:1]1([c:4]2[c:5]([C:17](=[O:18])[OH:19])[c:6](-[c:9]3[c:10]([Cl:16])[cH:11][n:12][cH:13][c:14]3[Cl:15])[n:7][o:8]2)[CH2:2][CH2:3]1.[Cl:27][C:28]([O:29][CH:30]([CH3:31])[CH3:32])=[O:33].[Na+:35].[O:36]1[CH2:37][CH2:38][CH2:39][CH2:40]1.[OH2:41]>>[CH:1]1([c:4]2[c:5]([CH2:17][OH:18])[c:6](-[c:9]3[c:10]([Cl:16])[cH:11][n:12][cH:13][c:14]3[Cl:15])[n:7][o:8]2)[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1c(-c2c(Cl)cncc2Cl)noc1C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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OCc1c(-c2c(Cl)cncc2Cl)noc1C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |